N-Benzyl-5-nitro-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives, which are recognized for their diverse biological activities. This compound features a nitro group and a benzyl substituent on the indazole core, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of N-Benzyl-5-nitro-1H-indazol-3-amine typically involves a multi-step process that includes the formation of the indazole core, introduction of the nitro group, and subsequent benzylation. Various methodologies have been explored in the literature to optimize these steps for higher yields and purity .
N-Benzyl-5-nitro-1H-indazol-3-amine is classified as an organic compound and specifically as a heterocyclic aromatic amine. It falls under the category of nitro compounds due to the presence of the nitro group (-NO2), which is known for its reactivity and influence on biological activity.
The synthesis of N-Benzyl-5-nitro-1H-indazol-3-amine can be broken down into several key steps:
The industrial production may involve optimizing these synthetic routes using continuous flow reactors and advanced purification techniques to enhance yield and minimize byproducts. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
N-Benzyl-5-nitro-1H-indazol-3-amine has a complex structure characterized by:
N-Benzyl-5-nitro-1H-indazol-3-amine can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various alkyl halides for substitution reactions. The resulting products from these transformations can lead to a variety of derivatives with potential biological activities .
The mechanism of action for N-Benzyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases involved in cell signaling pathways, potentially leading to therapeutic effects against various diseases .
N-Benzyl-5-nitro-1H-indazol-3-amine typically appears as a solid at room temperature. Its melting point, solubility in different solvents, and other physical characteristics can vary based on purity and synthesis methods.
The chemical properties are influenced by the presence of both the nitro and benzyl groups:
Quantitative data regarding solubility, boiling point, and reactivity under various conditions are essential for understanding its behavior in different applications .
N-Benzyl-5-nitro-1H-indazol-3-amine has several significant applications in scientific research:
The 5-nitroindazole scaffold represents a privileged structure in medicinal chemistry due to its versatile electron-deficient architecture and hydrogen-bonding capabilities. This bicyclic system consists of a benzene ring fused to a pyrazole moiety, with the nitro group at the C5 position creating a strong electron-withdrawing effect. This electronic perturbation enhances the compound’s ability to participate in redox cycling and interact with biological targets, particularly in anaerobic pathogens [6] [9]. The 3-amino group provides a site for functionalization, enabling the development of derivatives like N-Benzyl-5-nitro-1H-indazol-3-amine (CAS# 953411-59-1). With a molecular formula of C₁₄H₁₂N₄O₂ and molecular weight of 268.27 g/mol, this derivative features a benzyl group attached to the 3-amino position [1] [8]. The benzyl substituent significantly increases lipophilicity (LogP ≈ 3.03) compared to the parent scaffold 5-nitro-1H-indazol-3-amine (LogP ≈ 1.42), potentially enhancing membrane permeability and bioavailability [6] [8]. This structural modification balances the hydrophilic nitro group, creating a bifunctional pharmacophore suitable for targeting parasitic enzymes and cellular components.
Table 1: Physicochemical Properties of N-Benzyl-5-nitro-1H-indazol-3-amine and Related Compounds
Property | N-Benzyl-5-nitro-1H-indazol-3-amine | 5-Nitro-1H-indazol-3-amine |
---|---|---|
CAS Number | 953411-59-1 | 41339-17-7 |
Molecular Formula | C₁₄H₁₂N₄O₂ | C₇H₆N₄O₂ |
Molecular Weight (g/mol) | 268.27 | 178.15 |
Topological Polar Surface Area (Ų) | 89.76 | 100.52 |
LogP | 3.03 | 1.42 |
Storage Conditions | Sealed, dry, 2-8°C | 2-8°C |
Antiparasitic Applications
5-Nitroindazole derivatives emerged as promising antiparasitic agents following the clinical limitations of existing nitroheterocyclic drugs like benznidazole. Early research identified the scaffold's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. N-Benzyl-5-nitro-1H-indazol-3-amine and related analogs demonstrated exceptional activity against drug-resistant strains, outperforming reference drugs in critical studies [2]. For instance, derivative compounds exhibited IC₅₀ values of 0.41–1.17 μM against intracellular amastigotes of the Y strain (DTU TcII), a clinically relevant resistant phenotype. Notably, these compounds showed 10-30× higher selectivity indices than benznidazole in vitro due to minimal toxicity toward mammalian cardiac cells [2].
The scaffold's versatility extends to leishmaniasis, where 3-alkoxy-5-nitroindazole-derived ethylamines demonstrated superior efficacy compared to meglumine antimoniate (Glucantime®). These compounds reduced intracellular Leishmania amastigote burdens by >80% while exhibiting low macrophage toxicity [4]. Mechanistic studies indicated disruption of parasite mitochondrial membrane potential and inhibition of iron superoxide dismutase (Fe-SOD), a critical antioxidant enzyme in trypanosomatids [4].
Antineoplastic Research
While antiparasitic applications dominate the literature, preliminary evidence suggests broader biomedical potential. The structural similarity of 5-nitroindazoles to DNA-intercalating agents and kinase inhibitors has sparked interest in their antineoplastic properties. However, exploration of N-Benzyl-5-nitro-1H-indazol-3-amine in oncology remains limited compared to its antiparasitic applications. Current data is primarily restricted to computational studies predicting interactions with cancer-related kinases, though experimental validation is lacking [7].
Table 2: Biological Activity Profile of 5-Nitroindazole Derivatives Against Pathogenic Parasites
Parasite Form | Compound | Activity (IC₅₀) | Reference Drug (IC₅₀) | Selectivity Index |
---|---|---|---|---|
T. cruzi epimastigotes (Y strain) | Compound 16* | 0.49 μM | Benznidazole: 3.5–5.2 μM | >200 |
T. cruzi intracellular amastigotes | Compound 16* | 0.41 μM | Benznidazole: 1.8–2.3 μM | >240 |
Leishmania intracellular amastigotes | 3-Alkoxy-5-nitroindazole | 1.2–3.8 μM | Glucantime®: 12–25 μM | >50 |
T. cruzi trypomastigotes | N-Benzyl derivatives | >20 μM | Benznidazole: 0.8–1.2 μM | <10 |
Note: Compound 16 refers to 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one hydrochloride, structurally related to N-Benzyl-5-nitro-1H-indazol-3-amine [2] [4].
Despite promising early results, critical knowledge gaps hinder the development of N-Benzyl-5-nitro-1H-indazol-3-amine as a therapeutic candidate:
Mechanistic Ambiguity: While the compound demonstrates potent activity against replicative parasitic forms (epimastigotes, amastigotes), its mechanism remains elusive. Preliminary evidence suggests potential involvement of nitroreductase-mediated bioactivation, leading to DNA strand breaks and oxidative stress [2] [4]. However, specific molecular targets—such as enzymes involved in antioxidant defense or DNA repair—remain unidentified. The benzyl substitution’s role in target engagement is particularly underexplored.
Resistance Profile: The compound’s inactivity against non-replicative trypomastigotes (IC₅₀ >20 μM) suggests stage-specific limitations [2]. This contrasts with its strong activity against replicative forms, indicating potential resistance mechanisms in bloodstream forms. Understanding this differential susceptibility is crucial for clinical translation.
Structural Optimization Needs: Current data indicates suboptimal aqueous solubility (<0.1 mg/mL), posing formulation challenges [7]. Strategic modifications—such as prodrug approaches or incorporation of ionizable groups—could enhance pharmacokinetics without compromising efficacy. Additionally, the nitro group’s association with potential genotoxicity warrants structure-activity relationship studies to identify safer bioisosteres.
Combination Therapy Potential: In vivo studies demonstrate remarkable synergy when nitroindazole derivatives are co-administered with benznidazole, achieving >90% parasite reduction in T. cruzi-infected mice [2]. However, the pharmacological basis for this synergy remains uncharacterized, representing a significant opportunity for mechanistic research.
Expanded Therapeutic Indications: The scaffold’s unexplored potential in oncology and other infectious diseases represents a substantial research gap. Given the demonstrated bioactivity against eukaryotic pathogens, systematic evaluation against cancer cell lines and other parasites (e.g., Plasmodium) is scientifically justified.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8